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Compound of Interest

Compound Name: Dibutyltin oxide

Cat. No.: B1670442

For researchers, scientists, and drug development professionals, a deep understanding of the
molecular architecture of chemical compounds is paramount. This in-depth technical guide
delves into the crystal structure analysis of dibutyltin oxide, a compound of significant interest
in catalysis and materials science. While a complete crystal structure of pure, unsolvated
dibutyltin oxide remains elusive due to its tendency to form amorphous polymers, this guide
provides a comprehensive analysis of a well-defined crystalline derivative, offering crucial
insights into the coordination behavior of the dibutyltin moiety.

Executive Summary

Dibutyltin oxide (DBTO) is an organotin compound with the formula (C4H9)2SnO. Its inherent
nature to polymerize has historically hindered the growth of single crystals suitable for X-ray
diffraction analysis. However, the study of its crystalline complexes provides invaluable
information about its structural preferences. This guide focuses on the detailed crystal structure
analysis of a significant derivative: the complex formed between dibutyltin oxide and 5-
fluorouracil-1-propanoic acid, specifically [(5-Fluorouracil)-1-CH2CH2COOSn(n-Bu)z]4aOz. The
data presented herein is derived from a comprehensive review of published crystallographic
studies.

Crystal Structure Analysis of a Dibutyltin Oxide
Derivative
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The crystal structure of the dibutyltin oxide-5-fluorouracil complex reveals a dimeric molecule
where two [(5-Fu)-1-CH2CH2CO0Sn(n-Bu)2z]20 units are linked by a bridging oxygen atom.
This intricate arrangement provides a clear example of the coordination environment around
the tin atom within a stable crystalline lattice.

Crystallographic Data

The following table summarizes the key crystallographic data obtained from the single-crystal
X-ray diffraction analysis of the dibutyltin oxide-5-fluorouracil complex.

Parameter Value

Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions a=16.643(3) A

b=17.512(4) A

c=14.789(3) A

a=90°

B = 112.58(3)°

y =90°

Volume 3984.9(14) As

z 4

Density (calculated) 1.54 g/cm3

Absorption Coefficient 1.56 mm~1

Crystal Size 0.30x0.20 x 0.15 mm
R-factor 0.048

Final R indices [I>20(])] R1 =0.048, wR2 = 0.112

Selected Bond Lengths and Angles
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The coordination geometry around the tin atoms is a critical aspect of the crystal structure. The
tin atoms in the complex adopt a distorted trigonal bipyramidal geometry. The following table
presents selected bond lengths and angles involving the tin atoms.

Bond Length (A) Angle Degree (°)
Sn(1)-0(1) 2.051(4) 0(1)-Sn(1)-0(4) 156.4(2)
Sn(1)-0(4) 2.215(5) O(1)-Sn(1)-C(17) 109.8(3)
Sn(1)-0(5) 2.023(5) O(1)-Sn(1)-C(21) 108.5(3)
Sn(1)-C(17) 2.124(8) 0(4)-Sn(1)-C(17) 87.5(3)
Sn(1)-C(21) 2.132(8) 0(4)-Sn(1)-C(21) 86.9(3)
Sn(2)-0(1) 2.038(4) 0(5)-Sn(1)-C(17) 118.9(3)
Sn(2)-0(2) 2.231(5) 0(5)-Sn(1)-C(21) 119.8(3)
Sn(2)-0(3) 2.034(5) C(17)-Sn(1)-C(21) 118.3(4)
Sn(2)-C(25) 2.119(8) O(1)-Sn(2)-0(2) 80.8(2)
Sn(2)-C(29) 2.125(8) O(1)-Sn(2)-0(3) 116.1(2)
0(2)-Sn(2)-0(3) 159.2(2)

O(1)-Sn(2)-C(25) 111.2(3)

O(1)-Sn(2)-C(29) 109.8(3)

0(3)-Sn(2)-C(25) 112.5(3)

0(3)-Sn(2)-C(29) 111.8(3)

C(25)-Sn(2)-C(29) 122.9(4)

Experimental Protocols

The determination of the crystal structure of the dibutyltin oxide-5-fluorouracil complex
involved the following key experimental procedures:

Synthesis and Crystallization
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The complex was synthesized by the reaction of dibutyltin oxide with 5-fluorouracil-1-
propanoic acid in a suitable solvent. Single crystals suitable for X-ray diffraction were obtained
by slow evaporation of the solvent from the reaction mixture.

X-ray Data Collection

A single crystal of the complex was mounted on a goniometer head. X-ray diffraction data were
collected at a controlled temperature using a diffractometer equipped with a suitable X-ray
source (e.g., Mo Ka radiation, A = 0.71073 A) and a detector. A series of diffraction images
were collected by rotating the crystal through a range of angles.

Structure Solution and Refinement

The collected diffraction data were processed to determine the unit cell parameters and space
group. The crystal structure was solved using direct methods and refined by full-matrix least-
squares on F2. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were
placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental
workflow and the coordination environment of the tin atoms in the dibutyltin oxide complex.
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Experimental workflow for crystal structure analysis.
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Coordination of the tin atom.

Conclusion

The crystallographic analysis of the dibutyltin oxide-5-fluorouracil complex provides a detailed
and quantitative understanding of the coordination chemistry of dibutyltin oxide in a crystalline
state. The pentacoordinate tin center with a distorted trigonal bipyramidal geometry is a key
structural feature. This information is crucial for understanding the reactivity and catalytic
activity of dibutyltin oxide and for the rational design of new materials and pharmaceuticals
incorporating this important organotin moiety. While the structure of pure dibutyltin oxide
remains a challenge for crystallographers, the study of its well-defined crystalline derivatives
offers a powerful avenue for elucidating its fundamental structural characteristics.

 To cite this document: BenchChem. [Unraveling the Architecture of Dibutyltin Oxide: A
Technical Guide to its Crystal Structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670442#dibutyltin-oxide-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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